6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid 6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 478034-02-5
VCID: VC7042210
InChI: InChI=1S/C14H16N2O5S/c17-13(11-8-4-5-9-12(11)14(18)19)15-16-22(20,21)10-6-2-1-3-7-10/h1-7,11-12,16H,8-9H2,(H,15,17)(H,18,19)
SMILES: C1C=CCC(C1C(=O)NNS(=O)(=O)C2=CC=CC=C2)C(=O)O
Molecular Formula: C14H16N2O5S
Molecular Weight: 324.35

6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid

CAS No.: 478034-02-5

Cat. No.: VC7042210

Molecular Formula: C14H16N2O5S

Molecular Weight: 324.35

* For research use only. Not for human or veterinary use.

6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid - 478034-02-5

Specification

CAS No. 478034-02-5
Molecular Formula C14H16N2O5S
Molecular Weight 324.35
IUPAC Name 6-(benzenesulfonamidocarbamoyl)cyclohex-3-ene-1-carboxylic acid
Standard InChI InChI=1S/C14H16N2O5S/c17-13(11-8-4-5-9-12(11)14(18)19)15-16-22(20,21)10-6-2-1-3-7-10/h1-7,11-12,16H,8-9H2,(H,15,17)(H,18,19)
Standard InChI Key OZYKAPYUXWUNEV-UHFFFAOYSA-N
SMILES C1C=CCC(C1C(=O)NNS(=O)(=O)C2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 6-(benzenesulfonamidocarbamoyl)cyclohex-3-ene-1-carboxylic acid, reflects its core structure:

  • A cyclohex-3-ene ring substituted at the 1-position with a carboxylic acid group (-COOH) and at the 6-position with a hydrazine-derived moiety.

  • The hydrazine group is further modified with a phenylsulfonyl (-SO₂C₆H₅) substituent, introducing sulfonamide functionality.

The stereochemistry of the cyclohexene ring remains unspecified in available literature, though analogs such as (S)-(-)-3-cyclohexenecarboxylic acid (CAS 5708-19-0) highlight the potential for enantiomeric variations in related structures .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number478034-02-5
Molecular FormulaC₁₄H₁₆N₂O₅S
Molecular Weight324.35 g/mol
SMILESC1C=CCC(C1C(=O)NNS(=O)(=O)C2=CC=CC=C2)C(=O)O
InChIKeyOZYKAPYUXWUNEV-UHFFFAOYSA-N

Spectroscopic Characterization

Although direct spectral data for this compound is unavailable, analogous structures provide insights:

  • NMR Spectroscopy: For 6-[(2-benzoylhydrazino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid (C₁₇H₂₀N₂O₄), ¹H NMR in DMSO-d₆ reveals distinct shifts for the cyclohexene protons (δ 5.4–5.8 ppm) and hydrazine NH groups (δ 9.1–10.3 ppm) . Similar patterns are expected for the target compound.

  • Mass Spectrometry: High-resolution MS of related cyclohexenecarboxylic acids shows molecular ion peaks matching their exact masses (e.g., m/z 316.1423 for C₁₇H₂₀N₂O₄) .

Synthetic Pathways and Challenges

Proposed Synthesis Strategy

The synthesis likely involves multi-step reactions:

  • Cyclohexene Ring Formation: Diels-Alder reactions between dienes and dienophiles could generate the cyclohexene core .

  • Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group at the 1-position .

  • Hydrazino Moiety Attachment: Condensation of a hydrazine derivative with a carbonyl-activated intermediate, followed by sulfonylation with benzenesulfonyl chloride.

Key Challenges:

  • Regioselectivity: Ensuring substitution at the 6-position of the cyclohexene ring requires careful control of reaction conditions.

  • Stability of Hydrazine Intermediates: Hydrazines are prone to oxidation, necessitating inert atmospheres or protective groups during synthesis.

Research Gaps and Future Directions

Despite its structural promise, no peer-reviewed studies directly investigating this compound were identified. Critical areas for future research include:

  • Synthetic Optimization: Developing efficient, scalable routes.

  • Biological Screening: Testing against pathogen panels or cancer cell lines.

  • Computational Modeling: Predicting binding affinities to biological targets like proteases or kinases.

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